EINECS 264-532-7

Description

Overview of Thiazolium Salts in Organic and Supramolecular Chemistry Research

Thiazolium salts are a versatile class of heterocyclic organic compounds characterized by a five-membered ring containing both sulfur and nitrogen, with the nitrogen atom being quaternized, resulting in a cationic charge. molaid.com This fundamental structure has made them a cornerstone in various fields of chemical research.

In organic chemistry, thiazolium salts are renowned for their role as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. scispace.com The deprotonation of a thiazolium salt at the C2 position yields a highly nucleophilic carbene that can initiate unique chemical transformations. researchgate.net This reactivity is famously harnessed in reactions such as the benzoin (B196080) condensation and the Stetter reaction, where the thiazolium catalyst facilitates an "umpolung" or reversal of polarity of an aldehyde's carbonyl carbon, enabling the formation of crucial carbon-carbon bonds. researchgate.net The catalytic activity of the thiazolium ring is biologically exemplified by its presence in thiamine (B1217682) (Vitamin B1), which is essential for key metabolic pathways. molaid.com

In the realm of supramolecular chemistry, the cationic nature and structural rigidity of thiazolium salts make them valuable building blocks, or "tectons," for the construction of larger, self-assembled architectures. mobt3ath.comresearchgate.net Their ability to participate in non-covalent interactions, such as ion-pairing, hydrogen bonding, and π-π stacking, allows for the design of complex host-guest systems and functional materials. nih.gov Research has explored their use in forming ionic liquids, which are salts with low melting points, and in crystal engineering, where they can direct the formation of specific crystalline structures. researchgate.netissp.ac.ru The integration of thiazolium units into larger molecular frameworks can lead to materials with tailored electronic or recognition properties. researchgate.net

Historical and Contemporary Academic Context of 2-(BETA-ANILINO)VINYL-3-ETHYL THIAZOLIUM IODIDE

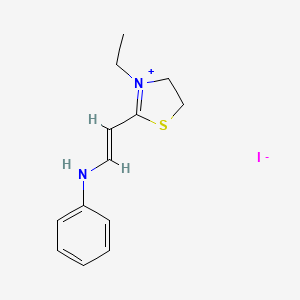

The specific compound 2-(beta-anilino)vinyl-3-ethyl thiazolium iodide (CAS No. 63870-40-6) appears in historical chemical inventories, indicating its synthesis and identification prior to the late 1970s. It is listed in the Chemical Appendix to the Harmonized Tariff Schedule of the United States, which enumerates chemicals produced or imported before 1978. scribd.com Its presence is also noted in a 1980 publication of the Federal Register. wikimedia.org

While extensive contemporary academic literature focusing specifically on this molecule is sparse, its structure firmly places it within the class of cyanine (B1664457) and methine dyes. molaid.comgoogle.com Historically, compounds with a similar anilinovinyl heterocyclic structure were developed for their potent color and photosensitizing properties. Patents from as early as the 1960s describe related "2-(beta-anilino-vinyl)" substituted heterocyclic salts as critical components in photographic emulsions, where they serve to extend the spectral sensitivity of silver halide crystals to different wavelengths of light. google.com

Therefore, the primary academic and industrial interest in 2-(beta-anilino)vinyl-3-ethyl thiazolium iodide and its analogs likely originated in the field of dye chemistry and photographic science. acs.orgacs.org Its synthesis would typically involve the quaternization of a thiazole (B1198619) derivative with an ethylating agent (like ethyl iodide) followed by a condensation reaction to introduce the anilinovinyl group. vulcanchem.com Today, while direct research on this specific molecule is not prominent, it represents a foundational structure whose properties can be inferred from extensive studies on related vinyl-substituted thiazolium and benzothiazolium dyes. scispace.comdoi.org

Structural and Functional Relevance within the Thiazolium Compound Class

The chemical identity and function of 2-(beta-anilino)vinyl-3-ethyl thiazolium iodide are direct consequences of its distinct molecular components.

The Thiazolium Core : The positively charged thiazolium ring is the central functional unit. Its inherent electron-deficient nature is fundamental to its catalytic applications and its ability to act as an electron-acceptor in charge-transfer systems. researchgate.net

The N-Ethyl Group : The ethyl group attached to the nitrogen atom ensures the permanent cationic charge of the thiazolium ring, a prerequisite for its stability and function as a salt.

The Iodide Counterion : The iodide anion serves to balance the positive charge of the thiazolium cation, completing the salt structure.

The 2-(beta-anilino)vinyl Substituent : This is the most defining feature for this particular compound's application profile. The vinyl bridge connecting the anilino (phenylamino) group to the thiazolium ring creates an extended π-conjugated system. This arrangement establishes a "push-pull" electronic structure, where the anilino group acts as an electron donor and the thiazolium ring acts as an electron acceptor. doi.org This intramolecular charge-transfer character is responsible for the compound's strong absorption of visible light, a hallmark of organic dyes. acs.orgdoi.org The photophysical properties, such as absorption and emission wavelengths, of such dyes can be finely tuned by modifying the substituents on the aniline (B41778) ring or the heterocyclic core. nih.gov This tunability makes such compounds candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs), or as fluorescent probes.

Data Tables

Table 1: Chemical Identifiers for 2-(beta-anilino)vinyl-3-ethyl thiazolium iodide

| Identifier | Value |

|---|---|

| EINECS Number | 264-532-7 |

| CAS Registry Number | 63870-40-6 vulcanchem.com |

| IUPAC Name | 3-Ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]thiazolium iodide vulcanchem.com |

| Molecular Formula | C₁₃H₁₇IN₂S vulcanchem.com |

| Molecular Weight | 360.26 g/mol vulcanchem.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-(beta-anilino)vinyl-3-ethyl thiazolium iodide |

| Thiamine |

| 2-(beta-anilino)vinyl-3-ethyl benzoxazolium iodide |

| Benzoin |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(E)-2-(3-ethyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S.HI/c1-2-15-10-11-16-13(15)8-9-14-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMRRJAQORCIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SCC1)C=CNC2=CC=CC=C2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(SCC1)/C=C/NC2=CC=CC=C2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63870-40-6 | |

| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63870-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-(2-(phenylamino)ethenyl)-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-anilinovinyl)-3-ethyl-4,5-dihydrothiazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization Techniques for Thiazolium Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For instance, the protons on the ethyl group and the hydroxyethyl (B10761427) side chain exhibit characteristic signals. The methylene (B1212753) protons of the ethyl group adjacent to the positively charged nitrogen atom are typically deshielded and appear at a lower field. Similarly, the protons of the hydroxyethyl group show distinct signals, with the methylene group attached to the thiazolium ring appearing at a different chemical shift than the one adjacent to the hydroxyl group. The methyl group on the thiazolium ring also has a characteristic singlet peak. The proton on the C2 carbon of the thiazolium ring, if present, would be highly deshielded due to the positive charge on the ring. carlroth.com

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the thiazolium ring are particularly diagnostic, with their chemical shifts influenced by the heteroatoms and the positive charge. The carbons of the ethyl and hydroxyethyl substituents also provide characteristic signals.

Below is a table of expected ¹H NMR chemical shifts for 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide based on data for analogous structures. The exact values can vary depending on the solvent and experimental conditions.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (on ring) | ~2.5-3.0 | Singlet |

| CH₃ (ethyl group) | ~1.4-1.6 | Triplet |

| CH₂ (ethyl group) | ~4.4-4.6 | Quartet |

| CH₂ (hydroxyethyl, adjacent to ring) | ~3.0-3.2 | Triplet |

| CH₂ (hydroxyethyl, adjacent to OH) | ~3.8-4.0 | Triplet |

| OH | Variable | Singlet (broad) |

| Note: This is a representative table. Actual chemical shifts may vary. |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups and vibrational modes of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide.

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum of this compound is expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl groups typically appear in the 2850-3000 cm⁻¹ range. The C=N stretching vibration within the thiazolium ring is expected to produce a peak in the 1600-1650 cm⁻¹ region. Other fingerprint vibrations, such as C-N, C-S, and C-C stretching and bending modes, appear at lower wavenumbers and contribute to a complex pattern that is unique to the molecule. The presence of these characteristic peaks in an experimental spectrum helps to confirm the molecular structure.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide would be expected to show strong signals for the C-S bond and the symmetric vibrations of the thiazolium ring. The availability of FT-Raman spectra for this compound allows for a comprehensive vibrational analysis when used in conjunction with FT-IR data. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Investigation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the photophysical properties of thiazolium derivatives. These properties are often linked to the electronic structure of the conjugated system within the molecule.

Thiazolium salts, in general, may not exhibit strong absorption in the visible region unless they are part of a larger conjugated system. The UV-Vis absorption spectrum of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is expected to show absorption bands in the ultraviolet region, corresponding to π-π* and n-π* electronic transitions within the thiazolium ring. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

The fluorescence properties of this compound are likely to be weak. Many simple thiazolium salts are non-fluorescent or weakly fluorescent. However, their fluorescence can be enhanced upon binding to other molecules or when incorporated into larger, more rigid structures. google.com For instance, some thiazole (B1198619) orange analogues, which are related to thiazolium salts, become strongly fluorescent upon intercalation with DNA. researchgate.netgoogle.com The study of the fluorescence behavior of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, including its quantum yield and lifetime, can provide insights into its excited-state dynamics and potential as a fluorescent probe.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide. Electrospray ionization (ESI) is a common and suitable technique for analyzing such ionic compounds.

In an ESI-MS experiment, the compound is expected to be detected as its cation, [C₈H₁₄NOS]⁺. The theoretical exact mass of this cation can be calculated and compared with the experimentally measured mass to confirm the elemental formula with high accuracy.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information. Common fragmentation pathways for such compounds may include the loss of the hydroxyethyl group, the ethyl group, or other neutral losses from the thiazolium ring. The analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms. For example, in reactions where this compound is used as a catalyst, ESI-mass spectrometry has been used to identify the resulting products. unina.it

X-Ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, this technique can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the ethyl and hydroxyethyl substituents.

Theoretical and Computational Studies of 2 Beta Anilino Vinyl 3 Ethyl Thiazolium Iodide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. Such calculations can elucidate the distribution of electrons and identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack, which is crucial for understanding its reactivity.

For thiazole (B1198619) derivatives, DFT calculations are often employed to determine key electronic properties. mdpi.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. nih.gov In substituted thiazoles, the nature and position of substituent groups can significantly influence the energies of these frontier orbitals. researchgate.net For instance, studies on thiazole azo dyes have shown that the incorporation of donor and acceptor groups can modulate the HOMO-LUMO gap and, consequently, the molecule's reactivity and absorption wavelength. mdpi.com

In the case of 2-(β-anilino)vinyl-3-ethyl thiazolium iodide, the π-conjugated system extending from the aniline (B41778) group, through the vinyl bridge, to the thiazolium ring is expected to lead to a delocalized HOMO and LUMO. The anilino group acts as an electron donor, while the positively charged thiazolium ring is a strong electron acceptor. This donor-acceptor character would likely result in a relatively small HOMO-LUMO gap, contributing to the compound's color and reactivity.

DFT calculations can also provide insights into the distribution of charges within the molecule. The positive charge of the thiazolium ring is not localized solely on the nitrogen and sulfur atoms but is distributed across the heterocyclic system. The vinyl and anilino substituents would further influence this charge distribution. These charge distributions are critical for understanding intermolecular interactions and the molecule's behavior in different solvents.

Global reactivity descriptors, which can be derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors are valuable for comparing the reactivity of a series of related compounds.

Table 1: Representative Data from DFT Calculations on Thiazole Derivatives

| Property | Description | Typical Values for Thiazole Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.3 to -6.0 eV nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -1.6 eV nih.gov |

Note: The values presented are illustrative and are based on published data for various thiazole derivatives. The exact values for 2-(β-anilino)vinyl-3-ethyl thiazolium iodide would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or other solutes. mdpi.comresearchgate.net

Intermolecular interactions play a crucial role in the properties of ionic compounds like thiazolium salts. fgcu.edu In the solid state, these interactions dictate the crystal packing, while in solution, they influence solubility and aggregation behavior. MD simulations can model the interactions between the thiazolium cation, the iodide anion, and solvent molecules. Hydrogen bonding, π-π stacking, and van der Waals forces are all likely to be important. pku.edu.cn For example, the aromatic rings of the thiazolium and aniline moieties can engage in π-π stacking interactions, which could lead to the formation of aggregates in solution.

In the context of ionic liquids, of which thiazolium salts are a class, MD simulations have been used to understand the structure of the liquid phase and the transport properties, such as viscosity and conductivity. fgcu.edu These simulations can provide a molecular-level picture of the organization of the ions in the liquid state.

Mechanistic Investigations of Reactions Involving Thiazolium Intermediates

Thiazolium salts are well-known as precursors to N-heterocyclic carbenes (NHCs), which are potent catalysts for a variety of organic reactions. Computational studies have been instrumental in elucidating the mechanisms of these reactions.

One of the most famous applications of thiazolium salts is in the benzoin (B196080) condensation and related umpolung reactions. DFT calculations have been used to map out the potential energy surfaces of these reactions, identifying key intermediates and transition states. The initial step typically involves the deprotonation of the thiazolium salt at the C2 position to form the NHC. The NHC then attacks an aldehyde, leading to the formation of a Breslow intermediate, a key species in these catalytic cycles. Computational studies have provided detailed geometric and electronic structures of these intermediates.

While 2-(β-anilino)vinyl-3-ethyl thiazolium iodide itself might not be primarily used as a catalyst precursor, the vinyl substituent at the C2 position would significantly alter its reactivity compared to traditional thiazolium catalysts. Computational studies would be necessary to understand how this substituent affects the acidity of the C2 proton and the stability and reactivity of the corresponding NHC and any subsequent intermediates.

Furthermore, vinyl-substituted heterocyclic compounds can participate in various cycloaddition reactions. nih.gov Theoretical investigations can help to predict the feasibility and stereoselectivity of such reactions involving the vinylthiazolium salt. The extended conjugation in 2-(β-anilino)vinyl-3-ethyl thiazolium iodide could also open up photochemical reaction pathways, which could be explored using computational methods.

Prediction of Spectroscopic Signatures using Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. bohrium.com

UV-Vis Spectroscopy: The color of 2-(β-anilino)vinyl-3-ethyl thiazolium iodide arises from the absorption of light in the visible region of the electromagnetic spectrum. This absorption corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one, typically from the HOMO to the LUMO or nearby orbitals. Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. nih.gov For dye molecules, TD-DFT can predict the wavelength of maximum absorption (λmax) with reasonable accuracy. digitellinc.comsiu.edunih.gov The predicted λmax is highly sensitive to the molecular geometry and the surrounding solvent, and computational models can account for these effects. nih.gov For 2-(β-anilino)vinyl-3-ethyl thiazolium iodide, TD-DFT calculations would likely predict a strong absorption in the visible range due to its extended π-conjugated system with donor-acceptor character.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Computational methods, particularly those using the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the 1H and 13C NMR chemical shifts of a molecule. mdpi.com These predictions can be invaluable for assigning the signals in an experimental spectrum, especially for complex molecules. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For 2-(β-anilino)vinyl-3-ethyl thiazolium iodide, computational prediction of the NMR spectra could help to confirm the connectivity of the atoms and provide information about the electronic environment of the different nuclei. nih.govresearchgate.net

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com This information can be used to assign the bands in an experimental IR or Raman spectrum to specific molecular vibrations, aiding in the structural characterization of the compound.

Catalytic Applications of Thiazolium Derived Species

N-Heterocyclic Carbene (NHC) Organocatalysis Utilizing Thiazolium Precursors

The compound 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride serves as a pre-catalyst for the in-situ formation of N-heterocyclic carbenes. These carbenes are highly effective in mediating a range of organic reactions, a field broadly known as NHC organocatalysis. nih.govnih.gov The term "N-heterocyclic carbene organocatalysis" has become a more general descriptor for reactions catalyzed by various azolium salts, including thiazolium, imidazolium, and triazolium compounds. nih.gov

Thiazolium-Catalyzed Carbonyl Anion Chemistry (e.g., Stetter and Benzoin (B196080) Reactions)

A significant application of NHCs derived from 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is in reactions involving polarity reversal (umpolung) of aldehydes, effectively generating a carbonyl anion equivalent. This reactivity is central to classic carbon-carbon bond-forming reactions like the Stetter and benzoin reactions. cam.ac.uk

The Stetter reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. fishersci.comyoutube.com The thiazolium-derived NHC facilitates this transformation, leading to the formation of 1,4-dicarbonyl compounds or related structures. nih.gov The mechanism, akin to a Michael addition, is effectively catalyzed by thiazolium salts. youtube.com

The benzoin reaction (also referred to as benzoin condensation) is another cornerstone of NHC catalysis, involving the coupling of two aldehydes to form an α-hydroxy ketone. chimicatechnoacta.ru The thiazolium salt acts as a catalyst in this process. chemicalbook.comchemicalbook.com Mechanistic studies have shown that the thiazolium-catalyzed benzoin condensation is a key example of NHC organocatalysis. nih.gov The reaction can be performed with aromatic or alpha-ketoaldehydes. youtube.com

| Reaction | Description | Catalyst | Key Product |

| Stetter Reaction | 1,4-addition of an aldehyde to a Michael acceptor. fishersci.comyoutube.com | Thiazolium-derived NHC | 1,4-Dicarbonyl Compound nih.gov |

| Benzoin Reaction | Coupling of two aldehydes. chimicatechnoacta.ru | Thiazolium-derived NHC | α-Hydroxy Ketone chimicatechnoacta.ru |

Enantioselective Catalysis with Chiral Thiazolium Carbenes

The development of chiral NHCs has opened the door to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While the parent compound EINECS 264-532-7 is achiral, it serves as a foundational structure for the design of chiral thiazolium pre-catalysts. By introducing chiral motifs into the N-heterocyclic carbene framework, it is possible to control the stereochemical outcome of reactions. nih.govcam.ac.uk

The use of chiral NHCs has been particularly impactful in asymmetric radical-mediated reactions, an emerging area of single-electron NHC catalysis. nih.gov The design of these chiral carbenes often involves modifying the steric and electronic properties of the catalyst to achieve high levels of enantioselectivity. nih.govlabinsights.nl For instance, new families of chiral thiazolium carbenes with tunable steric and electronic features have been developed for highly enantioselective three-component radical dicarbofunctionalization reactions. nih.gov These catalysts can be synthesized from chiral anilines and can achieve excellent enantioselectivities (up to >99:1 er) in certain transformations. nih.gov The goal of this approach is to create a well-defined chiral environment around the catalytic center to influence the approach of the substrates. rsc.org

Mechanistic Studies of Thiazolium-Catalyzed Transformations

The mechanism of thiazolium-catalyzed reactions, particularly the benzoin condensation, was famously elucidated by Breslow. nih.gov The key step involves the deprotonation of the thiazolium salt at the C2 position to form the N-heterocyclic carbene. This carbene then attacks the carbonyl carbon of an aldehyde, leading to the formation of the "Breslow intermediate." nih.gov This intermediate is crucial as it embodies the umpolung reactivity, allowing the former carbonyl carbon to act as a nucleophile. cam.ac.uk

Mechanistic investigations have explored the role of various substituents on the thiazolium ring and the nitrogen atom. rsc.org These studies provide insights into the factors that govern the reactivity and selectivity of the NHC catalyst. For example, the stability of the Breslow intermediate and the rates of subsequent steps are influenced by the electronic and steric properties of the NHC. researchgate.net Understanding these mechanistic details is vital for the rational design of more efficient and selective catalysts. rsc.org

Role of Thiazolium Compounds in Transition Metal Catalysis as Ligands

Beyond their role in organocatalysis, N-heterocyclic carbenes derived from thiazolium salts can also function as ligands for transition metals. labinsights.nl The resulting metal-NHC complexes are used in a wide array of catalytic reactions. The NHC ligand is valued for its strong σ-donating ability, which forms a stable bond with the metal center. This stability often leads to robust catalysts that can operate under harsh reaction conditions. labinsights.nl

The properties of transition metal catalysts are largely controlled by the ligands coordinated to them. acs.org The use of NHCs allows for the fine-tuning of the steric and electronic environment around the metal, thereby influencing the catalyst's activity and selectivity. labinsights.nl This approach combines the features of homogeneous catalysis with the unique properties of NHCs, leading to novel catalytic systems. rsc.org The introduction of a confined space around a metal catalyst, potentially through bulky NHC ligands, can induce new selectivity and activity. rsc.org

Development of Novel Thiazolium-Based Catalytic Systems

Research continues to focus on the development of new catalytic systems based on thiazolium salts like this compound. This includes the synthesis of novel chiral thiazolium salts designed to improve enantioselectivity in known reactions or to catalyze entirely new transformations. nih.govcam.ac.uk

One area of development is the creation of multifunctional catalysts where the NHC unit is combined with other catalytic motifs, such as hydrogen-bond donors, to achieve cooperative catalysis. cam.ac.uk Another frontier is the application of thiazolium-derived NHCs in radical reactions, expanding the scope of NHC catalysis beyond traditional two-electron pathways. nih.gov The exploration of these new catalytic systems holds promise for the discovery of more efficient and selective methods for chemical synthesis. vulcanchem.com

Applications in Advanced Materials Science Research

Incorporation of Thiazolium Scaffolds in Organic Electronic Materials (e.g., OLEDs)

Thiazole (B1198619) and its fused-ring derivatives, like thiazolo[5,4-d]thiazole (B1587360), are recognized as important building blocks for photoactive compounds used in organic electronics. researchgate.net These scaffolds have been incorporated into both small molecules and polymers for applications in organic light-emitting diodes (OLEDs). researchgate.netuniss.it The electron-accepting nature of the thiazole ring system is a key feature, allowing for the design of materials with specific electronic properties. researchgate.net

In the context of OLEDs, which require materials capable of efficient charge transport and light emission, thiazole-containing compounds have been investigated as emitters and host materials. researchgate.netbcmaterials.net For instance, thiazolo[5,4-d]thiazole derivatives have been developed as fluorescent materials for various optoelectronic applications. researchgate.net The goal is often to create molecules with high thermal stability and specific emission colors, such as the challenging blue and sky-blue hues, which are critical for full-color displays and lighting. researchgate.net The performance of OLEDs is quantified by metrics such as external quantum efficiency (EQE), luminance, and operational lifetime. researchgate.net While specific data for EINECS 264-532-7 in OLEDs is not available, research on analogous structures provides insight into the potential of this class of materials. For example, non-doped OLEDs using specifically designed emitter molecules have achieved high efficiencies. researchgate.net

Table 1: Performance of Selected OLEDs with Novel Emitter Materials This table presents data for representative advanced OLEDs to illustrate typical performance metrics in the field, not specific to this compound.

| Emitter Type | Max. Efficiency (EQE) | Luminance (cd/A) | Emission Color | Reference |

|---|---|---|---|---|

| TPE Derivative 1 | 3.8% | 8.8 | Sky-Blue | researchgate.net |

| TPE Derivative 2 | 2.2% | 4.0 | Sky-Blue | researchgate.net |

| Non-doped 3,2-PIC-XT | 24.91% | N/A | N/A | researchgate.net |

| Tandem OLED with 3,2-PIC-XT | 42.50% | N/A | N/A | researchgate.net |

Exploration in Dye Sensitization and Photosensitization Research

Thiazolium-based compounds, particularly cyanine (B1664457) dyes containing a thiazole or benzothiazole (B30560) nucleus, are extensively studied as photosensitizers. researchgate.netmdpi.comresearchgate.net These dyes are crucial components in dye-sensitized solar cells (DSSCs), where they absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO2), to generate a current. nih.govijirmf.com The effectiveness of a photosensitizer is determined by its light-absorption spectrum, the energy levels of its molecular orbitals, and its ability to bind to the semiconductor surface. nih.gov

Organic photosensitizers based on thiazolo[5,4-d]thiazole scaffolds have been specifically designed for applications like greenhouse-integrated photovoltaics. rsc.org The research aims to maximize light absorption in parts of the solar spectrum that are less critical for photosynthesis (e.g., green light) while allowing agriculturally important blue and red light to pass through. rsc.org Such specialized DSSCs have demonstrated promising power conversion efficiencies of 5.6–6.1%. rsc.org

Furthermore, thiazolium cyanine dyes have been investigated for their photodynamic activity, where they generate reactive oxygen species (ROS) upon light exposure. researchgate.net This property is being explored for applications such as photodynamic therapy to kill bacteria, showcasing the versatility of these compounds as photosensitizers beyond solar energy conversion. researchgate.net The specific compound this compound, with its extended π-conjugated system involving the phenylamino (B1219803) and vinyl groups, possesses structural features consistent with those of a photosensitizing dye. vulcanchem.com

Table 2: Properties of Selected Photosensitizers for DSSCs This table shows representative data for various dye classes to illustrate key parameters, not specific to this compound.

| Dye Class / Scaffold | Application | Key Finding / Efficiency | Reference |

|---|---|---|---|

| Thiazolo[5,4-d]thiazole | Greenhouse-integrated DSSCs | 5.6–6.1% power conversion efficiency | rsc.org |

| Thiazolium Cyanine Dyes | Photodynamic Antibacterial | Effective ROS generation under white light | researchgate.net |

| Ruthenium-based complexes | General DSSCs | Efficiencies up to 9.5% reported | nih.gov |

| D-A-π-A Organic Sensitizers | General DSSCs | Designed to tune light absorption properties | nih.gov |

Polymerization Catalysis and Materials Synthesis Using Thiazolium Species

Thiazolium salts are well-established as precursors for N-heterocyclic carbenes (NHCs), which are potent organocatalysts. acs.orgbilpubgroup.comnih.gov By treating a thiazolium salt with a base, the acidic proton at the C2 position of the ring is removed to generate the highly reactive NHC. acs.org These carbenes have been successfully employed to catalyze a variety of polymerization reactions, including the ring-opening polymerization (ROP) of lactones and the benzoin (B196080) condensation of dialdehydes like 2,5-diformylfuran. acs.orgresearchgate.net

The catalytic activity of NHCs derived from thiazolium salts is influenced by the substituents on the thiazolium ring, which affect the catalyst's steric and electronic properties. acs.orgnih.gov Research has shown that while imidazole-based NHCs are often more active for ROP than their thiazolium-based counterparts, thiazolium catalysts are effective for other transformations. acs.org The use of NHCs offers a metal-free route to polymer synthesis, which is advantageous for producing materials for biomedical or electronic applications where metal contamination is a concern. nih.govchemrxiv.org This catalytic approach allows for the synthesis of new bio-based polymers and other functional materials. bilpubgroup.comresearchgate.net

Table 3: N-Heterocyclic Carbene (NHC) Catalyzed Polymerization This table summarizes findings on NHC catalysis relevant to thiazolium precursors.

| Catalyst Precursor Type | Monomer | Polymerization Type | Key Finding | Reference |

|---|---|---|---|---|

| Thiazolium Salts | Lactones | Ring-Opening (ROP) | Less active than imidazole-based NHCs for ROP. | acs.orgnih.gov |

| Thiazolium Species | 2,5-Diformylfuran | Benzoin Condensation | Can catalyze polymerization of bio-based monomers. | bilpubgroup.comresearchgate.net |

| Imidazolium Salts | Lactones | Ring-Opening (ROP) | Highly active, versatile platform for living polymerization. | acs.orgnih.gov |

| Imidazolium Salt | Thiol + Ene molecules | Thiol-Michael Addition | Photo-activated NHC catalysis demonstrated. | chemrxiv.org |

Functional Materials Based on Thiazolium Ionic Liquids

An ionic liquid (IL) is a salt with a melting point below 100 °C. Thiazolium salts, including derivatives similar in structure to this compound, can be designed to be ionic liquids. researchgate.netresearchgate.netrsc.org These thiazolium-based ILs are explored for a wide range of applications, from acting as recyclable catalyst reservoirs to forming the basis of advanced functional materials. acs.orgrsc.org The properties of thiazolium ILs, such as their thermal stability, conductivity, and solubility, can be tuned by modifying the substituents on the thiazolium cation and by changing the counter-anion. researchgate.netresearchgate.netrsc.org

A significant area of research is the synthesis of poly(ionic liquid)s (PILs), which are polymers where each repeating unit contains an ionic liquid species. researchgate.netacs.orgdiva-portal.org Thiazolium-containing PILs have been synthesized and investigated as functional materials. researchgate.netacs.org For example, a PIL with a thiazolium cation and a bis(trifluoromethanesulfonyl)imide (TFSI) anion has been shown to be a high-performance binder for electrodes in lithium-ion batteries. acs.org The modular nature of ILs and PILs allows for the creation of "task-specific" materials designed for catalysis, separation, or electrochemical applications. rsc.orgdiva-portal.orgpolsl.pl

Table 4: Properties and Applications of Thiazolium-Based Ionic Liquids and Poly(ionic liquid)s

| Material Type | Anion Example | Key Property / Application | Finding | Reference |

|---|---|---|---|---|

| Thiazolium ILs | Various | Catalysis (Stetter Reaction) | Can form thermoregulated phase-separable catalysis systems. | researchgate.net |

| Thiazolium ILs | Chloride, BF₄⁻, Tf₂N⁻ | Chemotherapeutic Agents | Pharmacological activity can be tuned by anion choice. | rsc.org |

| Thiazolium PILs | TFSI⁻ | Li-ion Battery Binder | Demonstrated high performance in battery electrodes. | acs.org |

| Thiazolium-based Ionic Polymers | Various | Functional Polymers | Anion-dependent tunable solubility in water and organic solvents. | researchgate.net |

Biological Probing and Mechanistic Interaction Studies

Investigation of Thiazolium Compound Interactions with Biomolecules (e.g., DNA, Proteins)

The inherent positive charge and amphiphilic nature of many thiazolium derivatives facilitate their interaction with negatively charged biomolecules like DNA and specific protein domains. rsc.org Molecular docking studies and experimental evidence have shown that these compounds can bind to DNA, often through the minor groove, via hydrogen bonding. researchgate.net

Research into thiazolopyrimidine derivatives, which contain a thiazole (B1198619) ring, has demonstrated their DNA binding capabilities. researchgate.net The interaction is non-covalent, and the binding affinity of some derivatives is comparable to that of established DNA intercalating agents like doxorubicin. researchgate.net Similarly, certain thiourea (B124793) derivatives containing a 4-arylthiazole moiety have been shown to interact with bacterial DNA gyrase, a type of topoisomerase enzyme, through hydrogen bonds and other interactions. researchgate.net

Beyond nucleic acids, thiazolium compounds also interact with various proteins. Cyanine (B1664457) compounds containing a benzothiazole (B30560) ring have been systematically studied for their interaction with protein arginine methyltransferases (PRMTs). nih.gov These interactions can be highly specific, with subtle changes to the thiazolium derivative's structure leading to selective binding to different PRMT family members. nih.gov The amphiphilic character of these compounds is proposed to enable strong interactions with phospholipid bilayers of cell membranes and the phosphate (B84403) groups on the surface of DNA, leading to functional disruption. rsc.org

Table 1: Examples of Thiazolium Compound Interactions with Biomolecules

| Thiazolium Derivative Class | Biomolecule Target | Type of Interaction | Research Finding |

|---|---|---|---|

| Thiazolopyrimidines | DNA | Non-covalent binding in the minor groove via hydrogen bonds. researchgate.net | The anticancer activity of some derivatives is attributed to this DNA binding. researchgate.net |

| 4-Arylthiazole-containing thioureas | S. aureus DNA gyrase | Hydrogen bonding and steric interactions within the active site. researchgate.net | Compound 4h was identified as a strong inhibitor of the enzyme. researchgate.net |

| Benzothiazolium-based cyanines | Protein Arginine Methyltransferase 1 (PRMT1) | Selective binding and inhibition. nih.gov | Compound 50 showed potent and selective inhibition of PRMT1 over other PRMTs. nih.gov |

Research on Thiazolium Derivatives as Fluorescent Probes for Cellular Environments

Thiazole and its derivatives are important fluorophores used in the development of fluorescent probes for biological imaging. researchgate.net Their rigid structure, strong optical properties, and the ability to undergo photophysical processes like intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) make them highly suitable for this purpose. researchgate.netrsc.org These probes can be designed to selectively detect specific biomolecules, ions, or changes in the cellular microenvironment, such as viscosity. researchgate.netrsc.org

A notable example is the development of thiazolyl-indole derivatives. uohyd.ac.in The alkaloid Barakacin and its synthetic analogue, 2-methylbarakacin, have been studied for their biological application as fluorescent probes. 2-methylbarakacin exhibits significant fluorescence and selectivity for mitochondria, enabling it to effectively stain these organelles in both live and fixed tissues. uohyd.ac.in Furthermore, it can label macrophages, allowing for in vivo imaging and tracking of these immune cells during inflammatory processes, such as in response to nerve injury. uohyd.ac.in

Other research has focused on creating water-soluble, red-shifted fluorescent probes by combining thiazolium with BODIPY (boron-dipyrromethene). rsc.org These probes demonstrate aggregation-induced emission (AIE), a phenomenon where their fluorescence intensifies in viscous environments due to restricted molecular rotation. This property allows for the imaging of viscosity changes within cellular organelles. rsc.org

Table 2: Thiazolium-Based Fluorescent Probes

| Probe Type | Target/Application | Key Feature | Source |

|---|---|---|---|

| Thiazolyl-indole derivative (2-methylbarakacin) | Mitochondria, Macrophages | Selective staining in live and fixed tissues; enables in vivo tracking of macrophages. | uohyd.ac.in |

| meso-thiazolium-BODIPY derivatives | Cellular Viscosity | Aggregation-induced emission (AIE) in viscous environments. | rsc.org |

| Benzothiazole-based probes | Various analytes (ions, biomolecules) | Utilize mechanisms like ICT, ESIPT, PET, and AIE for selective detection. | researchgate.net |

Mechanistic Studies of Biological Activities at a Molecular Level, Excluding Clinical Outcomes

The biological activities of thiazolium compounds are rooted in their distinct chemical structures. The sulfur atom in the thiazolium ring can function as a reliable chalcogen bond (ChB) donor, forming short, directional interactions with anions or other nucleophiles. acs.org This propensity to form ChBs is enhanced in thiazolium salts and is believed to play a role in the activity of systems featuring this moiety, from organocatalysts to medicinal compounds. acs.org

Studies on specific thiazolium compounds have revealed detailed molecular mechanisms. The well-known compound 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) has been shown to induce molecular-level changes within cells beyond its use in viability assays. nih.gov It causes morphological changes in endosomal compartments and promotes the phosphorylation of the protein Akt, suggesting it can activate the PI(3)K signaling pathway. nih.gov

In the context of antimicrobial activity, research on a bis-thiazolium compound (T4) against the malaria parasite Plasmodium falciparum showed a highly specific mechanism. aphrc.org The compound was found to selectively inhibit the uptake of choline (B1196258) by the parasite. This action blocks the primary pathway for phosphatidylcholine synthesis, an essential component of the parasite's membranes, without directly inhibiting the enzymes in the biosynthetic pathway. aphrc.org This highlights how thiazolium compounds can exert their biological effects by disrupting transport processes at the cell membrane. aphrc.org

Enzyme Inhibition Mechanism Studies Involving Thiazolium Compounds

Thiazolium derivatives have been extensively investigated as inhibitors of various enzymes, often acting by mimicking substrates or binding to critical sites.

One area of focus has been the inhibition of acetylcholinesterase (AChE), an important enzyme in the nervous system. nuph.edu.ua Studies on quaternized derivatives of 5-(2-hydroxyethyl)-4-methylthiazole have used molecular docking to analyze their binding modes. The results suggest a dual-site binding mechanism where a benzyl (B1604629) substituent on the thiazolium ring anchors the inhibitor in the catalytic anionic site, while other parts of the molecule occupy the peripheral anionic site. nuph.edu.ua

In the field of epigenetics, cyanine compounds containing a thiazolium core have been identified as potent inhibitors of protein arginine methyltransferases (PRMTs). nih.gov A systematic structure-activity relationship (SAR) study led to the identification of a compound (50) that selectively inhibits PRMT1 over other PRMTs like CARM1 and PRMT5. nih.gov

Furthermore, 12-thiazole abietanes have emerged as a new class of reversible inhibitors for the human metabolic serine hydrolase hABHD16A, an enzyme implicated in inflammation. nih.gov Screening and optimization led to a derivative with good selectivity for hABHD16A over other serine hydrolases. nih.gov Other research has identified thiazole-containing compounds that inhibit bacterial enzymes crucial for survival, such as DNA gyrase and dihydrofolate reductase. researchgate.net

Table 3: Thiazolium Derivatives as Enzyme Inhibitors

| Thiazolium Derivative | Target Enzyme | Mechanism/Binding Mode |

|---|---|---|

| Quaternized 5-(2-hydroxyethyl)-4-methylthiazole derivatives | Acetylcholinesterase (AChE) | Dual binding: (N)3-benzyl group in the catalytic anionic site, acyl fragments in the peripheral anionic site. nuph.edu.ua |

| Benzothiazolium-based cyanines (e.g., compound 50) | Protein Arginine Methyltransferase 1 (PRMT1) | Selective inhibition based on structure-activity relationships. nih.gov |

| 12-Thiazole abietanes (e.g., compound 18) | Human ABHD16A (serine hydrolase) | Reversible inhibition with good selectivity. nih.gov |

| 4-Arylthiazole-containing thioureas (e.g., compound 4h) | S. aureus DNA gyrase, Dihydrofolate reductase | Inhibition through binding at the enzyme's active site. researchgate.net |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (HPLC, GC) for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly suitable technique for the analysis of organic salts like 3-Ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]thiazolium iodide due to its non-volatile and ionic nature. The separation can be tailored by selecting from various HPLC modes.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode. For a cationic compound like a thiazolium salt, an ion-pairing agent (e.g., hexanesulfonate) can be added to the mobile phase to form a neutral complex, which can then be retained and separated on a non-polar stationary phase (like C18). europa.eu Alternatively, modern mixed-mode columns that combine reversed-phase and ion-exchange characteristics can be employed. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for polar and ionic compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. This technique allows for the retention and separation of cations and anions, making it suitable for analyzing the thiazolium cation and its iodide counter-ion. lcms.cz

The separated compound is typically detected using a UV-Vis detector, as the conjugated system in the molecule is expected to absorb light in the UV or visible spectrum.

Gas Chromatography (GC):

Direct analysis of non-volatile salts like 3-Ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]thiazolium iodide by GC is generally not feasible. libretexts.org GC requires analytes to be volatile and thermally stable. openaccessjournals.com However, GC could be employed for the analysis of potential volatile impurities or degradation products. For instance, thermal degradation in the GC inlet could potentially break down the molecule into smaller, more volatile fragments that could then be analyzed. Techniques like pyrolysis-GC-MS would be required to study such thermal decomposition products.

Inverse Gas Chromatography (IGC) has been explored for characterizing the surface properties of other thiazolium salts, particularly hydrates that are sensitive to traditional analysis methods. pressac.com

| Technique | Stationary Phase Examples | Mobile Phase/Carrier Gas Examples | Detector | Applicability to EINECS 264-532-7 |

| RP-HPLC | C18, C8 | Acetonitrile/Water with ion-pairing agent | UV-Vis, Diode Array Detector (DAD) | High, for direct analysis of the salt. |

| HILIC | Zwitterionic, Amide | Acetonitrile/Aqueous buffer | UV-Vis, Evaporative Light Scattering Detector (ELSD) | High, for analysis of the cation and counter-ion. lcms.cz |

| GC | Polysiloxane-based | Helium, Nitrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Low for the intact salt; applicable to volatile impurities. libretexts.org |

Spectrophotometric Methods for Detection and Quantification

Spectrophotometry measures the absorption of light by a chemical substance at a specific wavelength. For a compound like 3-Ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]thiazolium iodide, which possesses significant chromophores, UV-Visible spectrophotometry is a key analytical tool. The extended conjugation between the thiazolium ring, the ethenyl bridge, and the phenylamino (B1219803) group is expected to result in strong absorbance in the UV-Vis region.

Once the λmax is known, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the quantification of the compound in unknown samples according to the Beer-Lambert law. UV-Vis titration measurements can also be performed to study interactions with other molecules. google.com

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and structure of an analyte.

For a pre-charged ionic compound like 3-Ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]thiazolium iodide, electrospray ionization (ESI) is the most suitable ionization technique. ESI allows the transfer of ions from solution into the gas phase with minimal fragmentation. The resulting mass spectrum would be expected to show a prominent peak for the intact cation [M]+.

Direct Infusion-MS: The sample can be introduced directly into the mass spectrometer to quickly confirm the molecular weight of the cation.

LC-MS: Coupling HPLC with MS (LC-MS) is a particularly powerful approach. HPLC separates the compound from any impurities, and the mass spectrometer provides highly selective and sensitive detection and identification. core.ac.uk Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information that can confirm the identity of the compound.

While experimental mass spectra for this specific compound are not published, predicted collision cross-section (CCS) values for various adducts of a related compound, 3-ethyl-2-phenyl-4,5-dihydro-1,3-thiazol-3-ium, are available and provide theoretical data for identification. uni.lu

Environmental Monitoring and Detection Strategies for Thiazolium Derivatives

The environmental monitoring of specific, industrially used thiazolium derivatives is not widely documented. However, general strategies for the detection of ionisable organic compounds in the environment are applicable. Thiazolium salts are organic and can be ionisable, which influences their environmental fate and the methods used for their detection.

Environmental risk assessments for ionisable compounds consider their partitioning between different environmental compartments like water, soil, and biota. ecetoc.org The monitoring of organic pollutants in water, as mandated by frameworks like the European Union Water Framework Directive, often involves targeted analysis for priority substances and contaminants of emerging concern (CECs). nih.gov

Should 3-Ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]thiazolium iodide or its derivatives be considered for environmental monitoring, the analytical approach would likely involve:

Sampling: Collection of water or soil samples from potentially contaminated sites.

Sample Preparation: This is a critical step to remove interfering matrix components and concentrate the analyte. Techniques like solid-phase extraction (SPE) would be suitable for extracting the ionic thiazolium compound from aqueous samples. drawellanalytical.com

Analysis: The prepared sample extract would then be analyzed, typically by a highly sensitive and selective method like LC-MS/MS. This allows for the confident identification and quantification of the target compound, even at the low concentrations typically found in environmental samples.

Monitoring strategies for total volatile organic compounds (TVOCs) exist, but these are generally not specific and are less applicable to non-volatile salts like the one . pressac.com

Environmental Research and Degradation Pathways

Photodegradation Mechanisms of Thiazolium Compounds in Aquatic Systems

The photodegradation of thiamine (B1217682) in aquatic environments is a significant transformation pathway, influenced by factors such as pH, light wavelength, and the presence of photosensitizing molecules. Thiamine is generally more stable in acidic solutions (pH < 5.5) and degrades when exposed to heat, UV light, or alkaline conditions. nih.govjcsp.org.pkresearchgate.net

Research indicates that the photolysis of thiamine is more pronounced for its ionized forms compared to non-ionized forms. jcsp.org.pkresearchgate.net The process can be accelerated through photosensitization, particularly by compounds like riboflavin (B1680620) (vitamin B2). researchgate.netbelnauka.by When riboflavin absorbs visible or UVA light, it can enter an excited triplet state. In the presence of oxygen, this excited riboflavin transfers energy to molecular oxygen, generating highly reactive singlet oxygen (O₂(¹Δg)). belnauka.byresearchgate.netnih.gov While thiamine can quench the excited states of riboflavin, it is also susceptible to degradation by the singlet oxygen produced. researchgate.netnih.gov The thiazole (B1198619) ring within the thiamine structure is a primary target for these reactive oxygen species. researchgate.netnih.gov

Direct UV irradiation, especially in the 200-300 nm range, leads to the cleavage of the thiamine molecule. researchgate.net A key degradation pathway involves the breakdown of the bond between the pyrimidine (B1678525) and thiazole rings. This results in various photoproducts, including the oxidation product thiochrome (B1210408) and its subsequent photooxidation product, oxodihydrothiochrome. belnauka.bynih.gov Further fragmentation can yield compounds such as 2-methyl-4-amino-5-aminomethylpyrimidine and 4-methyl-5-(β-hydroxyethyl)thiazole. researchgate.netresearchgate.net

The kinetics of these photoreactions are complex. The photolysis of thiochrome, for instance, follows consecutive first-order reactions, with rates that increase with pH due to catalysis by hydroxide (B78521) ions. nih.gov

Key Factors Influencing Thiamine Photodegradation

| Factor | Influence on Degradation | Mechanism/Observation | Citation |

|---|---|---|---|

| pH | Increased degradation at pH > 7 | Thiamine is more stable in acidic conditions. Ionized forms are more susceptible to photolysis. | jcsp.org.pkresearchgate.netresearchgate.net |

| Light Exposure | Degradation by UV and visible light | Direct photolysis and photosensitized reactions. | belnauka.byresearchgate.net |

| Photosensitizers (e.g., Riboflavin) | Accelerated degradation | Generation of singlet oxygen (O₂(¹Δg)) which oxidizes thiamine. | researchgate.netbelnauka.bynih.gov |

| Oxygen | Required for photosensitized oxidation | Mediates the formation of singlet oxygen from excited photosensitizers. | belnauka.by |

Biodegradation Studies in Various Environmental Matrices

Biodegradation is a fundamental process governing the fate of thiamine in soil and aquatic ecosystems. Microbial communities play a dual role as both producers and consumers of thiamine and its derivatives, creating a dynamic environmental cycle. nih.govasm.orgfrontiersin.org Many microorganisms, including bacteria, archaea, and eukaryotic algae, are auxotrophic for thiamine, meaning they cannot synthesize it de novo. frontiersin.orgresearchgate.netoup.com These organisms rely on acquiring intact thiamine or its degradation products from the environment to survive, driving its biodegradation. frontiersin.orgpnas.org

A primary mechanism of microbial degradation is enzymatic cleavage. Bacteria are known to produce two distinct types of thiamin-degrading enzymes, thiaminase I and thiaminase II. researchgate.net These enzymes catalyze the breakdown of thiamine by splitting it into its constituent pyrimidine and thiazole moieties. researchgate.netnih.gov For example, Burkholderia thailandensis utilizes thiaminase I to salvage essential precursors from environmental thiamine. nih.gov Similarly, the tetrahydrofuran-degrading bacterium Rhodococcus ruber is a thiamine auxotroph and requires an external source of the vitamin to function. frontiersin.org

The products of this initial cleavage, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and 4-methyl-5-(2-hydroxyethyl)thiazole (HET), can be further utilized by other microorganisms that possess the necessary salvage pathways to reconstruct the complete thiamine molecule. asm.orgpnas.org This interplay between thiamine-degrading and thiamine-synthesizing microbes structures the local microbial community. nih.govoup.com Thiamine and its various degradation products are typically found at low, picomolar concentrations in both marine and freshwater systems, highlighting the efficiency of this microbial cycling. researchgate.net

Transformation Products and Environmental Fate Modeling

The degradation of thiamine results in a series of distinct transformation products, depending on the degradation pathway.

Photodegradation Products : As discussed, photolysis leads to the formation of thiochrome , oxodihydrothiochrome , 2-methyl-4-amino-5-aminomethylpyrimidine , 2-methyl-4-amino-5-hydroxymethylpyrimidine , and 4-methyl-5-(β-hydroxyethyl)thiazole . researchgate.netresearchgate.netnih.gov

Biodegradation Products : Enzymatic cleavage by thiaminases primarily yields the pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) , and the thiazole moiety, 4-methyl-5-(2-hydroxyethyl)thiazole (HET) . pnas.orgresearchgate.net Further microbial or abiotic transformation of these can result in other compounds, such as 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP) and N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine (FAMP) , which have been detected in aquatic environments. asm.orgasm.org

Oxidative Degradation Products : Chemical oxidation, often mediated by reactive oxygen species, can produce thiamine disulfide in addition to thiochrome. researchgate.netresearchgate.net

Major Transformation Products of Thiamine

| Transformation Product | Formation Pathway | Citation |

|---|---|---|

| Thiochrome | Photodegradation, Oxidation | belnauka.bynih.govresearchgate.net |

| 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) | Biodegradation (Thiaminase) | pnas.orgresearchgate.net |

| 4-methyl-5-(2-hydroxyethyl)thiazole (HET) | Biodegradation (Thiaminase) | pnas.orgresearchgate.net |

| 2-methyl-4-amino-5-aminomethylpyrimidine | Photodegradation | researchgate.netresearchgate.net |

| Thiamine disulfide | Oxidation | researchgate.netresearchgate.net |

| N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine (FAMP) | Biodegradation, Oxidation | asm.org |

Modeling the environmental fate of thiamine requires integrating these transformation pathways. While no comprehensive environmental fate model for thiamine has been published, the necessary components for such a model are well-understood from research in related fields. Thiamine degradation generally follows pseudo-first-order kinetics, with the rate constant being highly dependent on environmental variables like pH, temperature, buffer systems, and the presence of metal ions. researchgate.netclemson.edu Kinetic models such as the Arrhenius equation have been successfully used to predict thiamine degradation under various conditions in food matrices and could be adapted for environmental scenarios. usda.gov Furthermore, models have been developed to describe the transfer of thiamine through aquatic food webs, which provides a framework for understanding its transport and bioaccumulation potential. tandfonline.com

Advanced Oxidation Processes for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies designed to remove organic contaminants from water and wastewater by using highly reactive chemical species, most notably the hydroxyl radical (•OH). wikipedia.orgnih.gov These processes include Fenton reactions, ozonation, photocatalysis (e.g., with TiO₂), and sonolysis. nih.govmdpi.com

Research into the application of AOPs for the specific removal of thiamine from water is an emerging area. However, the known reactivity of thiamine with radical species indicates that AOPs would be an effective treatment method. Thiamine has been shown to interact with and scavenge hydroxyl radicals, a process believed to involve the transfer of protons from both the pyrimidine and thiazole rings. researchgate.netasm.org

Studies involving ozonation have shown that it can be effective in degrading other contaminants in the presence of B vitamins, including thiamine. researchgate.net In the context of textile wastewater treatment, thiamine has been used as a micronutrient to enhance the performance of activated sludge systems, which can be coupled with ozone treatment for decolorization and reduction of chemical oxygen demand (COD). researchgate.net The generation of hydroxyl radicals through methods like hydrodynamic cavitation has also been shown to be effective in degrading related sulfur-containing biomolecules. researchgate.net Given that AOPs are successfully used to degrade a wide range of pharmaceuticals and other micropollutants, their application for the mineralization of thiamine into innocuous products like carbon dioxide, water, and inorganic ions is highly probable. wikipedia.orgnih.gov

Future Research Directions and Emerging Challenges

Development of Next-Generation Thiazolium Catalysts with Enhanced Selectivity and Efficiency

A primary area of future research lies in the development of more advanced catalysts. For thiazolium salts like EINECS 264-532-7, the focus will be on enhancing their catalytic performance in key organic reactions. A significant challenge in N-heterocyclic carbene (NHC) organocatalysis, where thiazolium salts are precursors, is achieving high stereoselectivity. cam.ac.ukpnas.org While triazolium-based catalysts have often shown higher enantiomeric excess (ee) in reactions like the benzoin (B196080) condensation, thiazolium catalysts have generally provided more modest results. pnas.org Future research will likely involve modifying the structure of 3-Ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]thiazolium iodide, for instance, by introducing bulky chiral groups to create a more defined chiral pocket around the active carbene center. This could lead to improved control over the stereochemical outcome of reactions. nih.gov

Furthermore, enhancing catalyst efficiency and stability is a key goal. Immobilizing thiazolium catalysts on solid supports such as silica (B1680970) nanoparticles or polymers is a promising strategy to facilitate catalyst recovery and reuse, a crucial aspect for industrial applications. beilstein-journals.org However, challenges remain in overcoming diffusion limitations and ensuring the accessibility of active sites on the support. beilstein-journals.org Research into novel linker technologies and support materials will be essential to optimize the performance of immobilized versions of catalysts derived from this compound. beilstein-journals.org

Exploration of Novel Applications in Emerging Technologies

The unique properties of thiazolium salts are opening doors to applications beyond traditional catalysis. Thiazolium-based ionic liquids, for example, are being explored for a wide range of uses. researchgate.netnih.gov The compound this compound, with its ionic nature, could be investigated for applications in:

Electrochemical Devices: Thiazolium-containing poly(ionic liquid)s (PILs) have shown promise as binders in lithium-ion batteries. researchgate.netresearchgate.net Future work could explore the synthesis of polymers from vinyl-functionalized derivatives of this compound for similar applications.

Materials Science: The ability to tune the physical and chemical properties of thiazolium salts by altering the anion or substituents makes them attractive for creating "smart" materials. researchgate.net This includes developing innovative anion-sensitive materials or surfaces with switchable properties.

Biotechnology and Pharmaceuticals: Thiazolium derivatives are being investigated for their antimicrobial and anticancer activities. nih.govrsc.orgrsc.org The specific structure of 3-Ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]thiazolium iodide could be a starting point for designing new therapeutic agents. Research into its interactions with biological targets like DNA or specific enzymes could reveal new pharmacological potential. nih.govrsc.org

Nonlinear Optics: Certain thiazole (B1198619) derivatives have been identified as having potential in nonlinear optical (NLO) materials, which are valuable for applications in telecommunications and information technology. rsc.orgresearchgate.net The extended conjugation in the 2-[2-(phenylamino)ethenyl] substituent of this compound suggests that its NLO properties could be a fruitful area of investigation.

Integration of Computational and Experimental Approaches for Deeper Understanding

A significant emerging trend is the synergy between computational modeling and experimental work to understand and predict the behavior of catalysts. pnas.orgacs.org For thiazolium-catalyzed reactions, quantum mechanical methods are being used to model transition states and elucidate the origins of stereoselectivity. pnas.org Such studies have already highlighted why thiazolium catalysts are often less selective than their triazolium counterparts. pnas.org

Future research on this compound would benefit greatly from this integrated approach. Computational tools can be used to:

Predict the stereochemical outcomes of reactions catalyzed by NHCs derived from this compound.

Model the interaction of the thiazolium cation with different anions and solvents to understand its physicochemical properties. acs.orgresearchgate.net

Screen for potential biological targets through molecular docking simulations. frontiersin.org

These theoretical predictions can then guide more focused and efficient experimental work, accelerating the discovery of new applications and the development of improved catalytic systems. core.ac.uk

Sustainable Synthesis and Application of Thiazolium Derivatives

Green chemistry principles are increasingly important in chemical synthesis. Future research on 3-Ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]thiazolium iodide and related compounds will likely focus on more sustainable synthetic routes. This includes the use of:

Greener Solvents and Conditions: Developing syntheses that minimize the use of volatile organic compounds. organic-chemistry.org

Energy-Efficient Methods: Employing techniques like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. organic-chemistry.orgrsc.orgmdpi.com

Recyclable Catalysts: As mentioned, immobilizing the catalyst on a solid support is a key strategy for sustainability. beilstein-journals.org

The applications of these compounds are also being viewed through a green lens. Their use as organocatalysts avoids the need for often toxic and expensive heavy metals. Furthermore, their potential application in areas like energy storage contributes to broader sustainability goals. evonik.com

Interdisciplinary Research Opportunities for Thiazolium Compounds

The diverse potential of thiazolium compounds necessitates a highly interdisciplinary research approach. The study of 3-Ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]thiazolium iodide and its derivatives sits (B43327) at the intersection of several fields:

Organic and Inorganic Chemistry: For the synthesis of new catalysts and the study of their reaction mechanisms.

Materials Science and Engineering: For the development of novel polymers, ionic liquids, and electronic materials. rptu.de

Computational Chemistry: For modeling and predicting molecular properties and reactivity. pnas.org

Biochemistry and Medicinal Chemistry: For exploring applications in drug discovery and biotechnology. nih.govrsc.org

Chemical Engineering: For scaling up synthetic processes and developing applications in areas like flow chemistry. evonik.com

Collaborations across these disciplines will be crucial to unlock the full potential of this and other thiazolium compounds, addressing complex challenges and paving the way for new scientific and technological advancements.

Q & A

Q. What experimental controls are critical when investigating the photodegradation pathways of this compound?

- Methodological Answer : Include dark controls to rule out thermal degradation and light intensity calibrations (using actinometers). Validate degradation products via LC-MS/MS and compare with control samples spiked with suspected intermediates .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in studies involving this compound’s potential biomedical applications?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for in vivo studies, including humane endpoints and sample size justification. Disclose conflicts of interest (e.g., industry partnerships) and comply with ARRIVE guidelines for reporting animal research .

Q. What are the best practices for citing conflicting studies on this compound’s thermodynamic properties in a literature review?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products